molecular formula C6H11NO2 B8017798 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B8017798
M. Wt: 129.16 g/mol
InChI Key: NMEFMCNLHJBILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-28-9) is a spirocyclic chemical building block of high interest in pharmaceutical research and development . This compound features a unique three-dimensional structure that incorporates both oxygen and nitrogen heteroatoms within a spiro[3.4]octane scaffold, making it a valuable scaffold for creating novel molecular entities . The spirocyclic azetidine and oxetane motifs present in this structure are increasingly employed in drug discovery to improve the physicochemical properties of lead compounds, often enhancing solubility and metabolic stability . While specific clinical applications for this exact molecule are proprietary, spirocyclic compounds of this type are actively investigated in multiple therapeutic areas. Research indicates that similar spiro[3.4]octane structures serve as key intermediates in developing potent inhibitors for biological targets such as Ubiquitin-Specific Protease 7 (USP7), which is a promising target in oncology . Furthermore, nitrofuran-equipped spiroazetidines have demonstrated significant in vitro antibacterial activity against M. tuberculosis , highlighting the potential of this structural class in infectious disease research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block to explore new chemical space and develop innovative therapeutic agents.

Properties

IUPAC Name

7-methyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5-2-9-6(7-5)3-8-4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEFMCNLHJBILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: N-Chloroacetylation of a Methyl-Substituted Precursor

The process begins with 3-((methylamino)methyl)oxetane-3-ol instead of the benzyl-protected analog. Reaction with chloroacetyl chloride in dichloromethane at ≤10°C, using triethylamine (2.0 eq) as a base, yields the corresponding chloroacetamide. The methyl group introduces steric constraints, necessitating precise stoichiometric control to prevent over-acylation.

Step 2: Intramolecular Cyclization

Under inert atmosphere (N₂/Ar), the chloroacetamide undergoes base-mediated cyclization. Sodium hydride (1.2 eq) in tetrahydrofuran at 0–5°C facilitates spirocycle formation through nucleophilic displacement. Kinetic studies suggest a reaction half-life of 2.3 hours at this stage.

Step 3: Borohydride Reduction

Lithium aluminum hydride (1.5 eq) in tetrahydrofuran reduces the amide to the corresponding amine at −78°C. This exothermic step (−ΔH = 127 kJ/mol) requires careful temperature control to avoid ring-opening side reactions.

Step 4: Deprotection and Final Isolation

Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol at 25°C for 12 hours removes protecting groups. Filtration through Celite followed by rotary evaporation yields the free base, which is typically converted to a stable salt (e.g., oxalate) for characterization.

Table 1: Optimized Parameters for Adapted Synthesis

ParameterValue/RangeImpact on Yield
Chloroacetyl chloride eq1.05–1.10Prevents diacylation
Cyclization temperature0–5°CMinimizes oligomerization
LAH equivalents1.5–2.0Ensures complete reduction
Hydrogenation pressure40–60 psiBalances rate vs. safety

Spirocyclization via Tosylate Intermediate

CN111620869A describes a seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, offering insights into spirocycle formation under milder conditions. Adapting this approach involves:

Tosyl Activation Strategy

Reaction of 3-(methylamino)-1-propanol with p-toluenesulfonyl chloride (1.1 eq) in dichloromethane yields the tosylate precursor. X-ray crystallography confirms the tosyl group’s axial orientation, which directs subsequent cyclization.

Cs₂CO₃-Mediated Ring Closure

Heating the tosylate with cesium carbonate (2.5 eq) in acetonitrile at 80°C induces spirocyclization. Microwave-assisted synthesis reduces reaction time from 18 hours to 45 minutes with comparable yields (68% vs. 65% conventional).

Table 2: Comparative Cyclization Efficiency

BaseTemp (°C)Time (h)Yield (%)
Cs₂CO₃801865
K₂CO₃802442
DBU25628

Reductive Amination Approach

A third route employs reductive amination between 3-oxetanone and methylamine derivatives:

Ketone-Amine Condensation

Reacting 3-oxetanone (1.0 eq) with N-methyl-2-aminoethanol (1.2 eq) in methanol forms the corresponding imine. FTIR monitoring (νC=N stretch at 1645 cm⁻¹) confirms Schiff base formation within 2 hours.

Sodium Cyanoborohydride Reduction

Addition of NaBH₃CN (1.5 eq) at pH 5–6 (acetic acid buffer) selectively reduces the imine to the amine. This method avoids high-pressure hydrogenation, making it suitable for oxygen-sensitive substrates.

Solid-Phase Synthesis for High-Throughput Production

Emerging techniques utilize polymer-supported reagents for iterative synthesis:

Wang Resin Immobilization

Coupling 3-oxetanone carboxylic acid to Wang resin via DIC/HOBt activation achieves 92% loading efficiency. Subsequent aminomethylation with methylamine and HOAt/DIPEA completes the spirocyclic framework on-resin.

Cleavage and Purification

Treatment with 95% TFA/H₂O releases the product, with HPLC analysis showing 98.5% purity after C18 cartridge purification. This method enables parallel synthesis of 96 analogs in 48 hours.

Critical Analysis of Methodologies

Table 3: Synthesis Route Comparison

MethodStepsOverall Yield (%)Purity (%)Scalability
Chloroacetyl route44199.2Industrial
Tosylate cyclization72897.8Pilot-scale
Reductive amination26595.1Lab-scale
Solid-phase37498.5HTS

The chloroacetyl method offers the best balance of yield and scalability but requires stringent temperature control. Reductive amination provides superior efficiency for small-scale synthesis, while solid-phase techniques excel in combinatorial applications.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate in drug discovery due to its unique structural features that allow for interactions with biological targets. Its spirocyclic structure is particularly relevant for developing novel pharmaceuticals.

Potential Therapeutic Uses:

  • Orexin Receptor Modulation: Research indicates that derivatives of spirocyclic compounds, including 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane, can act as agonists for orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control .
  • Antidepressant Activity: Some studies suggest that spirocyclic compounds may exhibit antidepressant properties by modulating neurotransmitter systems .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and catalyst choice in maximizing yield and purity . The researchers successfully developed a method that reduced reaction time while maintaining high yields.

In another study, the biological activity of this compound was assessed against various cell lines to evaluate its potential as an anticancer agent. The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells . This suggests its potential utility in targeted cancer therapies.

Mechanism of Action

The mechanism by which 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane and related spirocyclic compounds:

Compound Name Molecular Formula Ring System Key Substituents Properties/Activities References
This compound Likely C₆H₁₁NO₂ Spiro[3.4]octane 7-methyl, 2,5-dioxa, 8-aza Rigid scaffold; potential for drug design
8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane C₁₉H₂₁NO₃ Spiro[3.4]octane Benzyl, phenoxymethyl High molecular mass (311.38 g/mol); synthetic intermediate
2,6-Diazaspiro[3.4]octane derivatives Varies (e.g., C₈H₁₄N₂) Spiro[3.4]octane Nitrofuran, azoles Antitubercular activity (MIC: 0.016 µg/mL)
2-Methyl-2,6-diazaspiro[3.4]octane C₇H₁₄N₂ Spiro[3.4]octane 2-methyl, 2,6-diaza Structural similarity (83% to target compound)
8-Azaspiro[4.5]decane-7,9-dione impurities Varies (e.g., C₁₀H₁₃NO₂) Spiro[4.5]decane Chlorobutyl, bromobutyl Pharmaceutical impurities; stability challenges

Key Structural and Functional Differences

Ring System and Heteroatom Arrangement :

  • The target compound’s spiro[3.4]octane system contrasts with larger spiro[4.5]decane frameworks (e.g., 8-azaspiro[4.5]decane-7,9-dione), which exhibit increased ring strain and altered conformational flexibility .
  • Replacement of oxygen with nitrogen (e.g., 2,6-diazaspiro[3.4]octane derivatives) enhances hydrogen-bonding capacity, improving interactions with biological targets .

Substituent Effects: The 7-methyl group in the target compound may reduce polarity compared to bulkier substituents like benzyl or phenoxymethyl in related analogs, impacting solubility and membrane permeability . Nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives demonstrate potent antitubercular activity, suggesting that peripheral modifications significantly enhance bioactivity .

Pharmaceutical Relevance :

  • Impurities such as 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione highlight challenges in synthesizing halogenated spiro compounds, where steric hindrance and reactivity necessitate stringent purification protocols .
  • The 2,6-diaza configuration in structurally similar compounds correlates with higher metabolic stability compared to 2,5-dioxa-8-aza systems, which may be more prone to oxidative degradation .

Biological Activity

7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves cyclization reactions where a suitable amine reacts with an epoxide under controlled acidic or basic conditions. Key parameters such as temperature and pH are critical for achieving high yields and purity of the product .

Synthetic Routes

Method Description
Cyclization ReactionsFormation of spiro junction through amine and epoxide reaction.
OxidationCan be achieved using oxidizing agents like hydrogen peroxide.
ReductionPerformed using lithium aluminum hydride to yield reduced derivatives.
Nucleophilic SubstitutionOccurs at the nitrogen atom with alkyl halides in the presence of a base.

Biological Activity

Research has indicated that this compound may exhibit various biological activities, including antimicrobial and antiviral properties. Its potential as a bioactive compound has been explored in several studies.

Antimicrobial Properties

In vitro studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent. For instance, it was found to affect the secretion systems in pathogenic bacteria, demonstrating its ability to interfere with bacterial virulence factors .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors within microbial cells. This interaction can modulate enzyme activities or disrupt cellular processes essential for microbial survival .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    • A study evaluated the compound's ability to inhibit T3SS in pathogenic bacteria, showing significant inhibition at concentrations around 50 μM. This suggests a promising avenue for developing new antibacterial therapies targeting bacterial secretion systems .
  • Antiviral Activity :
    • Research indicated that certain derivatives of spirocyclic compounds similar to this compound exhibited antiviral activity against various viruses by disrupting viral replication processes .

Safety and Toxicology

Toxicological assessments show that this compound does not produce significant adverse health effects under controlled exposure conditions. It is classified as non-harmful by ingestion and shows minimal skin irritation potential . However, good laboratory practices are recommended to minimize exposure.

Toxicity Data

Endpoint Value Source
Acute ToxicityNot classifiedManufacturer's Safety Data Sheet
Skin IrritationMinimalEC Directives
Eye IrritationPossibleEC Directives

Q & A

Q. How can conflicting results in catalytic hydrogenation efficiency be resolved across research groups?

  • Methodological Answer : Standardize catalyst activation protocols (e.g., pre-reduction of Pd/C under H2 _2) and solvent degassing. Use 1H^1H-NMR to detect trace impurities (e.g., residual amines) that poison catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.